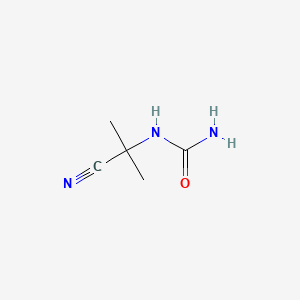
2-Cyanopropan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropan-2-ylurea is an organic compound with the molecular formula C5H9N3O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a cyano group and a urea moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanopropan-2-ylurea can be synthesized through the reaction of acetone cyanohydrin with urea. The reaction typically occurs under mild conditions, with the acetone cyanohydrin acting as the cyano source and urea providing the urea moiety. The reaction is usually carried out in an aqueous medium at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetone cyanohydrin to a urea solution, with careful control of temperature and pH to optimize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
2-Cyanopropan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-ylurea involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Comparison: 2-Cyanopropan-2-ylurea is unique due to its combination of a cyano group and a urea moiety, which imparts distinct chemical reactivity and biological activity. In contrast, compounds like 2-Cyanopropan-2-yl benzodithioate and 2-Cyano-2-propyl dodecyl trithiocarbonate have different functional groups, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
79662-84-3 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-cyanopropan-2-ylurea |
InChI |
InChI=1S/C5H9N3O/c1-5(2,3-6)8-4(7)9/h1-2H3,(H3,7,8,9) |
InChI Key |
YXQULVBERHFXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















